molecular formula C25H22N2O3 B2431907 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1208701-10-3

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B2431907
CAS No.: 1208701-10-3
M. Wt: 398.462
InChI Key: INRVWRAJBQPJPH-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a xanthene core, which is known for its fluorescent properties, and a pyrrolidinone moiety, which is commonly found in many biologically active molecules. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method starts with the preparation of the xanthene core, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide has numerous applications in scientific research, including:

    Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential as a fluorescent probe allows researchers to study biological processes at the molecular level, such as protein interactions and cellular dynamics.

    Medicine: The compound’s biological activity suggests potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.

    Industry: Its fluorescent properties make it useful in materials science for developing new sensors, imaging agents, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

    Xanthene derivatives: These compounds share the xanthene core and often exhibit similar fluorescent properties, but may differ in their biological activity and reactivity.

    Pyrrolidinone derivatives: These compounds contain the pyrrolidinone moiety and are known for their biological activity, but may lack the fluorescent properties of the xanthene core.

The uniqueness of this compound lies in its combination of these two moieties, resulting in a compound with both fluorescent properties and potential biological activity.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-16-15-17(12-13-20(16)27-14-6-11-23(27)28)26-25(29)24-18-7-2-4-9-21(18)30-22-10-5-3-8-19(22)24/h2-5,7-10,12-13,15,24H,6,11,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRVWRAJBQPJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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